![molecular formula C9H11NOS B2819933 N-[2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 1155976-74-1](/img/structure/B2819933.png)
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide
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Overview
Description
Scientific Research Applications
- Anticancer Properties : Researchers have explored thiophene-based compounds as potential anticancer agents. Their ability to inhibit cell proliferation and induce apoptosis makes them promising candidates for drug development .
- Anti-Inflammatory Effects : Thiophenes exhibit anti-inflammatory properties, which could be harnessed for developing drugs to treat inflammatory diseases .
- Antimicrobial Activity : Some thiophene derivatives demonstrate antimicrobial effects against bacteria, fungi, and viruses. These findings open avenues for novel antimicrobial agents .
Material Science and Organic Electronics
Thiophenes play a crucial role in material science and organic electronics:
- Conjugated Polymers : Thiophene-based polymers are widely used in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). Their π-conjugated structure allows efficient charge transport .
- Sensors and Detectors : Functionalized thiophenes find applications in chemical sensors, gas detectors, and biosensors due to their sensitivity to specific analytes .
Coordination Chemistry and Catalysis
Thiophenes serve as ligands in coordination complexes and catalysts:
- Metal Complexes : Researchers have synthesized metal complexes with thiophene ligands for catalytic reactions, such as cross-coupling reactions and C–H activation .
- Electron Transfer Processes : Thiophenes participate in electron transfer processes, making them valuable in redox catalysis .
Organic Synthesis and Building Blocks
Thiophene-2-ethylprop-2-enamide can be used as an intermediate in organic synthesis:
- Functionalization : Researchers can modify the thiophene ring to introduce various functional groups, expanding its synthetic utility .
- Building Blocks : Thiophenes serve as building blocks for constructing more complex molecules in organic chemistry .
Photophysical Properties and Luminescence
Thiophenes exhibit interesting photophysical properties:
- Fluorescence and Phosphorescence : Some thiophene derivatives emit light (fluorescence or phosphorescence) upon excitation. These properties are relevant in materials science and optoelectronics .
Natural Product Synthesis
Thiophenes occur naturally in certain plants and fungi. Researchers study their biosynthesis and use synthetic approaches to access these natural products .
Future Directions
“N-[2-(thiophen-2-yl)ethyl]prop-2-enamide” and its derivatives could be significant lead compounds for further structural optimization . They could be used in the development of new drugs with more effective pharmacological activity . For instance, compound 4f, a derivative of N-(thiophen-2-yl) nicotinamide, is a promising fungicide candidate against cucumber downy mildew .
properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)10-6-5-8-4-3-7-12-8/h2-4,7H,1,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDJSZYBHJMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-yl)ethyl]prop-2-enamide |
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